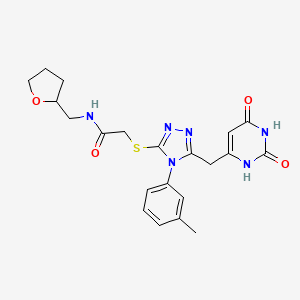

![molecular formula C18H17F3N2OS B2426546 6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide CAS No. 1024052-82-1](/img/structure/B2426546.png)

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

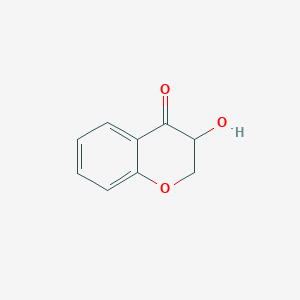

The compound “6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide” is a complex organic molecule. It contains a trifluoromethoxy group attached to a phenyl ring, which is then attached to a quinoline structure with a carbothioamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group would likely have a strong electron-withdrawing effect, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could affect its polarity, solubility, and stability .科学研究应用

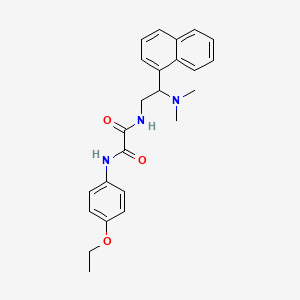

Drug Synthesis

6-Methyl(1,2,3,4-tetrahydroquinolyl): serves as a valuable intermediate in pharmaceutical synthesis. Researchers have investigated its potential for developing novel drugs due to its structural features and reactivity. By incorporating this compound into drug design, scientists aim to create therapeutic agents with enhanced efficacy and reduced side effects .

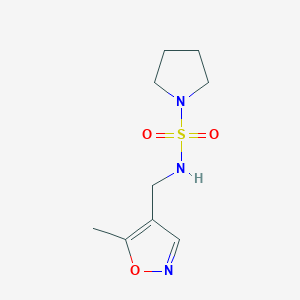

Heterocycle Synthesis

Heterocycles play a crucial role in medicinal chemistry and materials science. The synthesis of 1,2,3,4-tetrahydroquinolines involves the formation of a heterocyclic ring system. Researchers explore various synthetic routes, including domino reactions, to access these heterocycles efficiently. The resulting compounds may exhibit diverse biological activities .

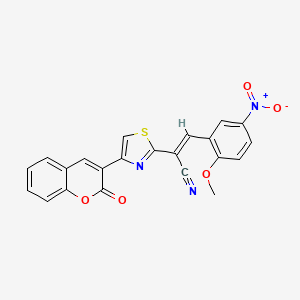

Biomimetic Pathways

Domino reactions, also known as tandem or cascade reactions, mimic natural biosynthetic pathways. By using simple starting materials, chemists can achieve complex transformations. The biomimetic approach allows for efficient synthesis of bioactive natural products and pharmaceutical agents6-Methyl(1,2,3,4-tetrahydroquinolyl) participates in such cascades, contributing to drug discovery and total synthesis .

Atom Economy and Green Chemistry

Domino reactions offer excellent atom economy, high selectivity, and minimal waste. These features align with green chemistry principles. By avoiding the isolation of intermediates, researchers reduce environmental impact6-Methyl(1,2,3,4-tetrahydroquinolyl) contributes to sustainable synthetic strategies .

Mechanism Studies

The mechanism of domino reactions involving this compound remains an active area of research. Understanding the step-by-step transformations and intermediates provides insights into reaction pathways. Researchers investigate reaction conditions, catalysts, and stereochemistry to optimize synthetic routes .

Novel Substitution Patterns

Researchers continue to explore novel substitution patterns in tetrahydroquinolines. By modifying the substituents on the quinoline ring, they aim to enhance biological activity or tailor properties for specific applications6-Methyl(1,2,3,4-tetrahydroquinolyl) offers a versatile scaffold for such studies .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2OS/c1-12-4-9-16-13(11-12)3-2-10-23(16)17(25)22-14-5-7-15(8-6-14)24-18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCRJWCRPHAAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2426467.png)

![N-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2426473.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426478.png)

![(3E)-1-(3-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426483.png)